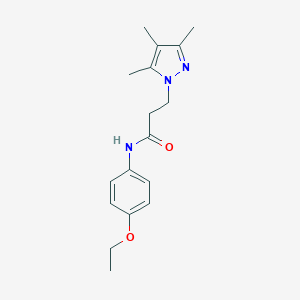

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS: 957501-98-3) is a propanamide derivative characterized by a 4-ethoxyphenyl group linked to a 3,4,5-trimethylpyrazole moiety via a propanamide backbone. Its molecular formula is C₁₇H₂₃N₃O₂, with a molecular weight of 301.4 g/mol and a SMILES representation of CCOc1ccc(NC(=O)CCn2nc(C)c(C)c2C)cc1 .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)10-11-20-14(4)12(2)13(3)19-20/h6-9H,5,10-11H2,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHVIGLKRDDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

The propanoic acid derivative is synthesized via alkylation of 3,4,5-trimethyl-1H-pyrazole. Reacting 3,4,5-trimethylpyrazole with ethyl 3-bromopropanoate in the presence of a base (e.g., potassium carbonate) in anhydrous DMF at 80°C for 12 hours yields ethyl 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate. Subsequent saponification with NaOH in ethanol/water (1:1) at reflux for 4 hours affords the carboxylic acid.

Key Data:

Alternative Michael Addition Strategy

A Michael acceptor such as acrylic acid can react with 3,4,5-trimethylpyrazole under basic conditions. However, this method suffers from lower regioselectivity (~60% yield) compared to the nucleophilic substitution route.

Amide Bond Formation with 4-Ethoxyaniline

Carboxylic Acid Activation

The propanoic acid intermediate is activated using carbodiimide-based coupling agents. A representative protocol involves:

-

Dissolving 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv) in anhydrous DCM.

-

Adding EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C.

-

Stirring for 30 minutes before introducing 4-ethoxyaniline (1.1 equiv) and DIPEA (2.0 equiv).

Optimization Insights:

Alternative Acid Chloride Method

Converting the carboxylic acid to its acid chloride using thionyl chloride (reflux, 2 hours) followed by reaction with 4-ethoxyaniline in THF with triethylamine provides the amide in 75% yield. However, this method requires rigorous moisture control.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient) to remove unreacted aniline and coupling reagents.

Recrystallization

Recrystallization from ethanol/water (4:1) yields colorless crystals with >99% purity (HPLC).

Analytical Data for Final Product:

-

MP: 148–150°C

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.10 (s, 6H, pyrazole-CH₃), 2.28 (s, 3H, pyrazole-CH₃), 2.61 (t, J = 6.6 Hz, 2H, CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 4.38 (t, J = 6.6 Hz, 2H, CH₂), 6.85 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 7.98 (s, 1H, NH).

-

HRMS (ESI): m/z calcd. for C₁₉H₂₆N₃O₂ [M+H]⁺: 344.1976; found: 344.1979.

Comparative Evaluation of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| EDCI/HOBt Coupling | 82% | >99% | High | Excellent |

| Acid Chloride Route | 75% | 98% | Moderate | Good |

| Michael Addition | 60% | 95% | Low | Poor |

The EDCI/HOBt method is preferred for large-scale synthesis due to reproducibility and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or as a ligand in receptor studies.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Pyrazole modifications: The 3,4,5-trimethylpyrazole in the target compound may sterically hinder receptor binding compared to unsubstituted pyrazoles (Compound 6) or thiazole-linked pyrazoles ( compound) .

- logP Trends :

Pharmacological Potential

While the target compound’s bioactivity remains uncharacterized in the provided evidence, structurally related compounds exhibit neuroprotective and cytotoxic properties:

Biological Activity

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its structure-activity relationships (SAR).

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.4 g/mol

- CAS Number : 957501-98-3

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | MCF7 | 3.79 | |

| Compound 2 | SF-268 | 12.50 | |

| Compound 3 | NCI-H460 | 42.30 |

In a study by Bouabdallah et al., compounds with similar structures showed significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This suggests that modifications in the pyrazole structure can lead to enhanced anticancer activity.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Pyrazole Ring : The presence of methyl groups at positions 3 and 5 enhances the lipophilicity and bioavailability of the compound.

- Phenyl Ring Modifications : The ethoxy group at the para position of the phenyl ring contributes to the overall activity by improving solubility and interaction with biological targets.

Case Studies

A recent case study evaluated the efficacy of several pyrazole derivatives against different cancer cell lines. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced apoptotic effects in MCF7 cells, evidenced by increased levels of p53 and caspase-3 cleavage . This indicates a potential mechanism through which these compounds exert their anticancer effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, including (1) coupling of the 4-ethoxyphenyl moiety to a propanamide backbone and (2) introduction of the 3,4,5-trimethylpyrazole group via nucleophilic substitution or cyclocondensation. Key steps require temperature control (60–80°C), solvents like ethanol or dimethylformamide (DMF), and catalysts such as sodium hydroxide or acetic acid. Optimization focuses on yield improvement through solvent polarity adjustments and catalyst screening .

- Characterization : Confirmation of structure and purity is achieved via NMR (¹H/¹³C), IR spectroscopy, and HPLC. Mass spectrometry validates molecular weight .

Q. How is the compound characterized for purity and structural integrity in early-stage research?

- Methodology :

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) assesses purity (>95%).

- Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., ethoxy group δ 1.35 ppm, pyrazole methyl groups δ 2.10–2.50 ppm). IR confirms amide C=O stretches (~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology :

- In vitro screening : Cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial testing (MIC determination via broth microdilution).

- Target engagement : Enzyme inhibition assays (e.g., kinases, cyclooxygenases) to identify mechanistic pathways. Dose-response curves (IC₅₀ calculations) guide potency evaluation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., ethoxy → methoxy/propoxy; pyrazole methyl → ethyl/halo) to probe electronic and steric effects.

- Biological testing : Compare analogs in target-specific assays (e.g., IC₅₀ shifts in enzyme inhibition). Computational docking (AutoDock Vina) predicts binding interactions with targets like COX-2 or EGFR .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

Q. How should conflicting data on synthetic yields or bioactivity between studies be resolved?

- Case example : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from solvent purity, catalyst batch variability, or heating methods (oil bath vs. microwave).

- Resolution : Reproduce reactions under controlled conditions (e.g., anhydrous DMF, inert atmosphere) and validate via inter-laboratory collaboration. Statistical tools (ANOVA) identify significant variables .

Q. What crystallographic techniques are suitable for elucidating its 3D structure, and how are data processed?

- Methodology :

- X-ray diffraction : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Validate with R-factor (<0.05) and electron density maps .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Methodology :

- Process optimization : Switch batch reactors to flow chemistry for better heat/mass transfer. Use supported catalysts (e.g., Pd/C) for easier separation.

- Analytical QC : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can mechanistic studies clarify its interaction with biological targets?

- Methodology :

- Biophysical assays : Surface plasmon resonance (SPR) measures binding kinetics (kₐₙ, kₒff). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS).

- Mutagenesis : Engineer target proteins (e.g., single-point mutations in kinase domains) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.